5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine
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Overview
Description
5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-nitropyridine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 5-bromo-2-aminopyridine is then alkylated with cyclopentylmethyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters and to minimize human error.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkyl group.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Products where the bromine atom is replaced by another functional group.
Oxidation: Products with a nitro group in place of the amine.
Reduction: Products with an alkyl group in place of the amine.
Coupling: Products with an aryl or vinyl group in place of the bromine.
Scientific Research Applications
5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: It can bind to specific receptors in the brain, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine: Similar structure but with a cyclopropylmethoxy group instead of a cyclopentylmethoxy group.
2-Amino-5-bromopyridine: Lacks the methoxy and cyclopentyl groups.
Uniqueness
5-Bromo-2-(cyclopentylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopentylmethoxy group can influence its lipophilicity, binding affinity, and overall reactivity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-5-10(13)11(14-6-9)15-7-8-3-1-2-4-8/h5-6,8H,1-4,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBCHOSFLLJYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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